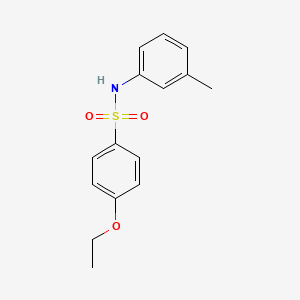
3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it has been shown to act as an inhibitor of various enzymes, including histone deacetylases and phosphodiesterases. These enzymes play a crucial role in various cellular processes, including gene expression, cell signaling, and cell cycle regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide vary depending on the specific research application. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide is its potential as a lead compound for drug discovery. This compound has been shown to have a wide range of pharmacological activities, making it a promising candidate for developing new drugs with improved efficacy and safety profiles. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide. One direction is to further study its mechanism of action and identify specific targets for its pharmacological activities. Another direction is to develop new analogs of this compound with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic effects. Overall, the potential applications of 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide make it a promising candidate for future scientific research.
合成法
The synthesis of 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide involves several steps, including the reaction of 3-fluoro-4-methylbenzoyl chloride with ethylamine to form 3-fluoro-4-methyl-N-ethylbenzamide. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-fluoro-4-methyl-N-ethyl-N-hydroxybenzamide, which is further reacted with isobutyl chloroformate to form 3-fluoro-4-methyl-N-ethyl-N-(isobutoxycarbonyl)hydroxybenzamide. Finally, this intermediate is reacted with methyl isoxazole-4-carboxylate to form 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide.
科学的研究の応用
3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide has potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved pharmacological properties.
特性
IUPAC Name |
3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-4-12-13(9(3)19-17-12)14(18)16-10-6-5-8(2)11(15)7-10/h5-7H,4H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYXSSIUQORHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)

![N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)

![2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)


![4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B5879011.png)
![N-(3-chlorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5879026.png)


